molecular formula C15H13FN2O3S B2746184 Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate CAS No. 1031075-94-1

Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate

Cat. No. B2746184
CAS RN: 1031075-94-1
M. Wt: 320.34
InChI Key: QLUPYECSFRSCOF-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate is a chemical compound that has been synthesized for its potential use in scientific research. This compound belongs to the class of pyridine derivatives and has the chemical formula C16H14FNO2S.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate is not fully understood. However, it is believed that this compound interacts with specific enzymes or metal ions, leading to changes in their activity or localization.
Biochemical and Physiological Effects:
This compound has been shown to have specific biochemical and physiological effects. For example, it has been reported to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. Additionally, this compound has been shown to induce cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate in lab experiments is its potential as a fluorescent probe for detecting metal ions. Additionally, this compound has been shown to have specific effects on enzymes involved in cancer cell growth. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate. One potential area of investigation is the development of more specific inhibitors of matrix metalloproteinases for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in biological systems. Finally, additional research is needed to explore the potential use of this compound as a fluorescent probe for detecting metal ions in vivo.

Synthesis Methods

The synthesis of Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate involves a series of chemical reactions. The starting material for this synthesis is 4-fluoro-3-nitrobenzoic acid, which is treated with thionyl chloride to form 4-fluoro-3-chlorobenzoic acid. This compound is then reacted with 2-(methylsulfanyl)pyridine-3-amine to form the desired product.

Scientific Research Applications

Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate has potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, this compound has been investigated for its potential as an inhibitor of enzymes involved in cancer cell growth.

properties

IUPAC Name

methyl 4-fluoro-3-[(2-methylsulfanylpyridine-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c1-21-15(20)9-5-6-11(16)12(8-9)18-13(19)10-4-3-7-17-14(10)22-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUPYECSFRSCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)NC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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